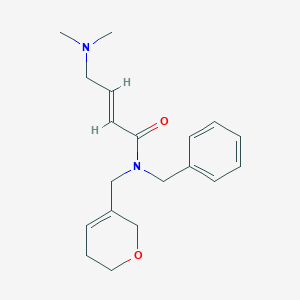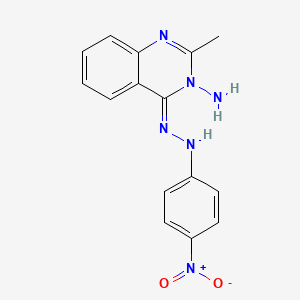
(Z)-2-methyl-4-(2-(4-nitrophenyl)hydrazono)quinazolin-3(4H)-amine
カタログ番号 B2690319
CAS番号:
312923-49-2
分子量: 310.317
InChIキー: YFRYHSFCAHRPTK-CYVLTUHYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
This involves detailing the methods and reagents used in the compound’s synthesis. It may also include yield percentages and reaction conditions .Molecular Structure Analysis
Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .Chemical Reactions Analysis
This involves studying the reactions the compound undergoes, including its reactivity with other substances and any catalysts that may be involved .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, and stability. Spectroscopic properties may also be included .科学的研究の応用
Application 1: Transition-Metal-Free Route to Quinazolin-4(3H)-ones
- Summary of the Application : An efficient approach to quinazolin-4(3H)-ones was developed by a one-pot intermolecular annulation reaction of o-amino benzamides and thiols . This method has the features of good functional group tolerance, being transition metal and external oxidant free, and easy operation .
- Methods of Application : The method involves a one-pot intermolecular annulation reaction of o-amino benzamides and thiols . The reaction is transition metal and external oxidant free, and it has good functional group tolerance .
- Results or Outcomes : Varieties of 2-aryl (heteroaryl) quinazolin-4(3H)-one, 2-phenyl-pyrido[2,3-d]pyrimidin-4(3H)-one and 3-phenyl-2H-1,2,4-benzo thiadiazine-1,1-dioxide derivatives were obtained with a yield of up to 98% .
Application 2: Aqueous Synthesis of 2,3-Dihydroquinazolin-4(1H)-One Derivatives
- Summary of the Application : A green synthetic protocol has been developed for the efficient preparation of 2,3-dihydroquinazolin−4(1H)-one derivatives with excellent yield in aqueous media . Reverse zinc oxide micelles catalyzed the reactions efficiently and selectively as the hallow nanoreactor .
- Methods of Application : The method involves the use of reverse zinc oxide micelles as a nanoreactor to catalyze the reactions efficiently and selectively . The catalyst was reusable without significant loss of catalytic efficiency .
- Results or Outcomes : The notable advantages of the procedure are high yields and mild reaction conditions, simple operation, nonchromatographic purification, environmentally friendly and good versatile substrates .
Application 3: Synthesis of 2,3-Dihydroquinazolin-4(1H)-One Derivatives Using Heterogeneous Catalysts
- Summary of the Application : Heterogeneous catalysts have been widely used in industrial and green chemistry because of their unique advantages such as easy removal from the reaction media by simple filtration . In this work, the cross-linked poly (4-vinylpyridine) supported BF3, [P4-VP]-BF3, as an efficient, inexpensive and reusable heterogeneous Lewis acid catalyst was easily prepared and characterized .
- Methods of Application : The method involves the use of a cross-linked poly (4-vinylpyridine) supported BF3, [P4-VP]-BF3, as an efficient, inexpensive and reusable heterogeneous Lewis acid catalyst . The catalyst can be easily removed from the reaction media by simple filtration .
- Results or Outcomes : The catalyst was found to be efficient, inexpensive, and reusable .
Application 4: Biological Activities of 2,3-Dihydroquinazolin-4(1H)-One Derivatives
- Summary of the Application : Compounds containing 2,3-dihydroquinazolin-4(1H)-one motif have shown significant biological activities which include anticancer, anticonvulsant, antidefibrillatory, analgesic, diuretic, antihistamine, antihypertensive, and many other activities .
- Methods of Application : These heterocycles participate in physiological processes as markers or messenger molecules and a large number of pharmaceuticals based on these heterocycles have been reported in the past few decades .
- Results or Outcomes : For example, N1-substituted-2,3-dihydroquinazolin-4(1H)-one is a cholinesterase inhibitor , 1,7-disubstituted-2,3-dihydroquinazolin-4(1H)-one is a selective PKC inhibitor , bis (2,3-dihydroquinazolin-4(1H)-one showed potent radical scavenging activities , 2,7-disubstituted-2,3-dihydroquinazolin-4(1H)-one is a TRPM2 inhibitor , 2-disubstituted-2,3-dihydroquinazolin-4(1H)-one showed antitubulin activity , and 2,2-disubstituted-2,3-dihydroquinazolin-4(1H)-one is considered as a potential lead compound as dual AChE/BChE inhibitor .
Application 5: Synthesis of 2,3-Dihydroquinazolin-4(1H)-One Derivatives Using Heterogeneous Catalysts
- Summary of the Application : Heterogeneous catalysts have been widely used in industrial and green chemistry because of their unique advantages such as easy removal from the reaction media by simple filtration . In this work, the cross-linked poly (4-vinylpyridine) supported BF3, [P4-VP]-BF3, as an efficient, inexpensive and reusable heterogeneous Lewis acid catalyst was easily prepared and characterized .
- Methods of Application : The method involves the use of a cross-linked poly (4-vinylpyridine) supported BF3, [P4-VP]-BF3, as an efficient, inexpensive and reusable heterogeneous Lewis acid catalyst . The catalyst can be easily removed from the reaction media by simple filtration .
- Results or Outcomes : The catalyst was found to be efficient, inexpensive, and reusable .
Application 6: Biological Activities of 2,3-Dihydroquinazolin-4(1H)-One Derivatives
- Summary of the Application : Compounds containing 2,3-dihydroquinazolin-4(1H)-one motif have shown significant biological activities which include anticancer, anticonvulsant, antidefibrillatory, analgesic, diuretic, antihistamine, antihypertensive, and many other activities .
- Methods of Application : These heterocycles participate in physiological processes as markers or messenger molecules and a large number of pharmaceuticals based on these heterocycles have been reported in the past few decades .
- Results or Outcomes : For example, N1-substituted-2,3-dihydroquinazolin-4(1H)-one is a cholinesterase inhibitor , 1,7-disubstituted-2,3-dihydroquinazolin-4(1H)-one is a selective PKC inhibitor , bis (2,3-dihydroquinazolin-4(1H)-one showed potent radical scavenging activities , 2,7-disubstituted-2,3-dihydroquinazolin-4(1H)-one is a TRPM2 inhibitor , 2-disubstituted-2,3-dihydroquinazolin-4(1H)-one showed antitubulin activity , and 2,2-disubstituted-2,3-dihydroquinazolin-4(1H)-one is considered as a potential lead compound as dual AChE/BChE inhibitor .
Safety And Hazards
特性
IUPAC Name |
(4Z)-2-methyl-4-[(4-nitrophenyl)hydrazinylidene]quinazolin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N6O2/c1-10-17-14-5-3-2-4-13(14)15(20(10)16)19-18-11-6-8-12(9-7-11)21(22)23/h2-9,18H,16H2,1H3/b19-15- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFRYHSFCAHRPTK-CYVLTUHYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=NNC3=CC=C(C=C3)[N+](=O)[O-])N1N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC2=CC=CC=C2/C(=N/NC3=CC=C(C=C3)[N+](=O)[O-])/N1N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-methyl-4-(2-(4-nitrophenyl)hydrazono)quinazolin-3(4H)-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された

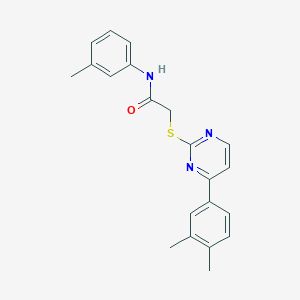
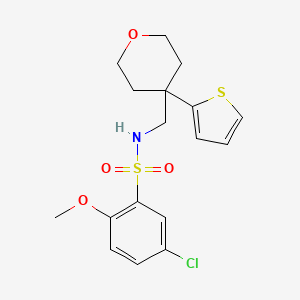
![methyl 5-((4-cyclopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)methyl)furan-2-carboxylate](/img/structure/B2690239.png)
![2-((4-Bromophenyl)sulfonyl)-1-(4-methoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2690240.png)
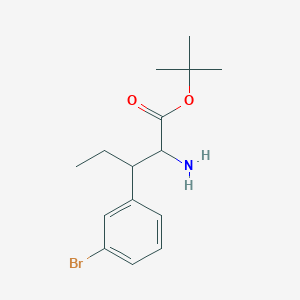
![5-amino-N-(3,5-dimethylphenyl)-1-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2690243.png)
![N-(3-methoxyphenyl)-2-(4-oxo-2-(3,4,5-trimethoxyphenyl)-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2690245.png)
![[2-(2,2,2-Trifluoroethoxy)phenyl]thiourea](/img/structure/B2690248.png)
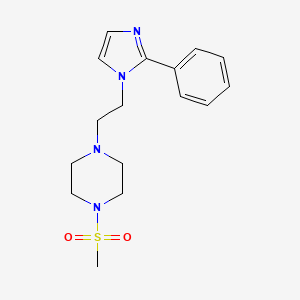
![1-[2-(4-Phenylpiperazin-1-YL)pyridin-3-YL]methanamine](/img/structure/B2690251.png)
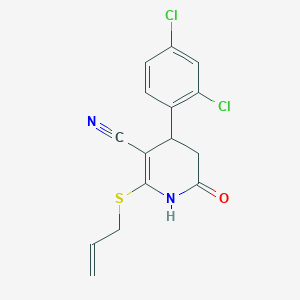
![benzyl 2-(1-methyl-2,4-dioxo-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl)acetate](/img/structure/B2690255.png)
![N-(2,4-dimethoxyphenyl)-2-(2-(methylthio)-7-oxothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2690257.png)
